Differential LogP as a Predictor of Membrane Permeability and Oral Bioavailability
The target compound exhibits a calculated logP of 1.5685, compared to 1.0157 for the closest commercially available analog, methyl 4-benzyl-3,6-dioxo-2-(prop-2-yn-1-yl)piperazine-1-carboxylate (CAS 561303-39-7) . This calculated logP difference of approximately +0.55 log units is substantial within the context of lead optimization, where even a 0.5 log unit shift can significantly influence membrane permeability, plasma protein binding, and oral absorption [1]. Both compounds share identical TPSA values (66.92 Ų) and hydrogen bond acceptor counts (4), meaning the lipophilicity differential is the dominant variable governing passive diffusion across biological membranes .
| Evidence Dimension | Calculated logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 1.5685 |
| Comparator Or Baseline | Methyl 4-benzyl-3,6-dioxo-2-(prop-2-yn-1-yl)piperazine-1-carboxylate (CAS 561303-39-7): logP = 1.0157 |
| Quantified Difference | ΔlogP = +0.5528 (target compound is ~0.55 log units more lipophilic) |
| Conditions | Calculated logP values as reported by Leyan product datasheets; computational method not specified |
Why This Matters
For drug discovery programs guided by Lipinski's Rule of Five, the higher logP of the allyl derivative places it closer to the optimal range for CNS penetration (logP ~2–3) while still maintaining drug-likeness, making it a more suitable starting scaffold for CNS-targeted libraries compared to the less lipophilic propargyl analog.
- [1] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Adv. Drug Deliv. Rev. 2001, 46 (1–3), 3–26. View Source
